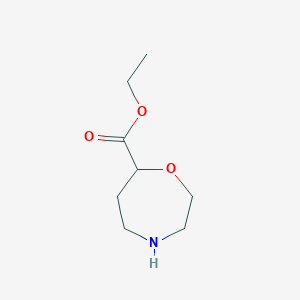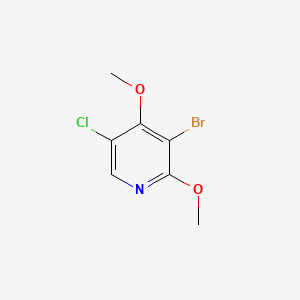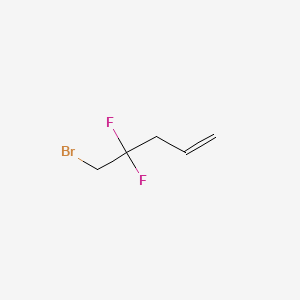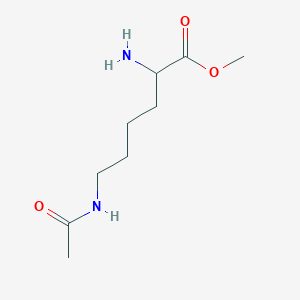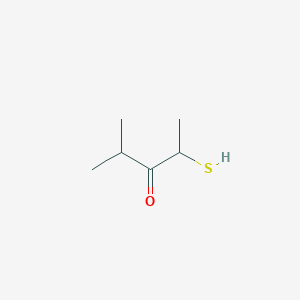
2-Methyl-4-sulfanylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-sulfanylpentan-3-one is an organic compound known for its distinctive aroma and presence in various natural products. It is a volatile thiol, contributing to the aroma profile of certain wines and beers. This compound is also referred to as 4-methyl-4-sulfanylpentan-2-one in some contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-sulfanylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the biotransformation of cysteine or glutathione-bound adducts by yeast β-lyase activity . This process is often employed in the brewing and wine industries to enhance the aroma profile of the final product.
Industrial Production Methods
Industrial production of this compound can involve the use of genetically modified yeast strains to optimize the yield of the compound during fermentation processes. The conditions are carefully monitored to ensure the efficient conversion of precursors to the desired thiol compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-sulfanylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while substitution reactions can yield various alkylated thiols .
Applications De Recherche Scientifique
2-Methyl-4-sulfanylpentan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study thiol chemistry and its reactivity.
Biology: The compound is studied for its role in biological systems, particularly in the context of aroma and flavor biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the food and beverage industry to enhance the aroma profile of products like wine and beer
Mécanisme D'action
The mechanism of action of 2-Methyl-4-sulfanylpentan-3-one involves its interaction with specific molecular targets, such as enzymes involved in thiol metabolism. The compound can undergo biotransformation reactions mediated by yeast β-lyase activity, leading to the release of volatile thiols that contribute to the aroma profile of fermented beverages .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Sulfanylhexan-1-ol: Another volatile thiol with a similar aroma profile.
3-Sulfanylhexyl acetate: A related compound with distinct ester characteristics.
4-Methyl-4-sulfanylpentan-2-one: Often considered the same compound but named differently in various contexts.
Uniqueness
2-Methyl-4-sulfanylpentan-3-one is unique due to its specific aroma profile and its role in the biotransformation processes during fermentation. Its ability to enhance the aroma of wines and beers makes it a valuable compound in the food and beverage industry .
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
2-methyl-4-sulfanylpentan-3-one |
InChI |
InChI=1S/C6H12OS/c1-4(2)6(7)5(3)8/h4-5,8H,1-3H3 |
Clé InChI |
NKTWEJHSTQOWMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)

![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)


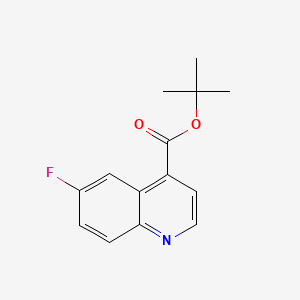
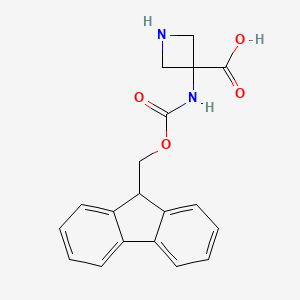
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
